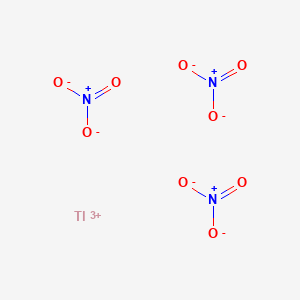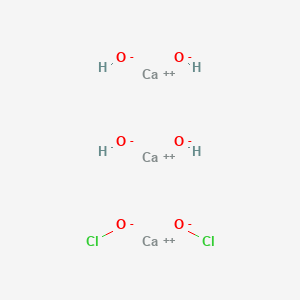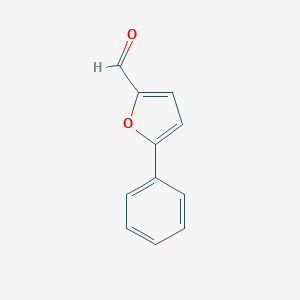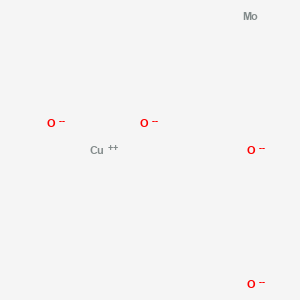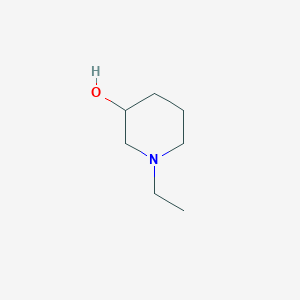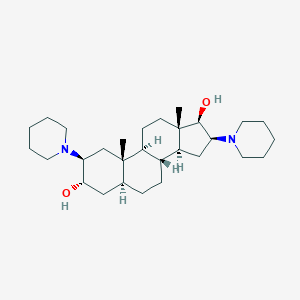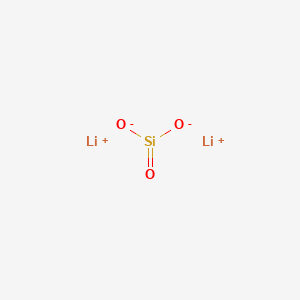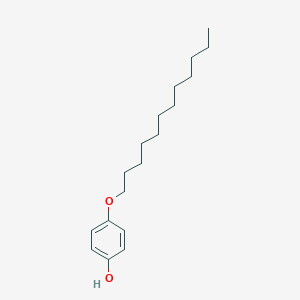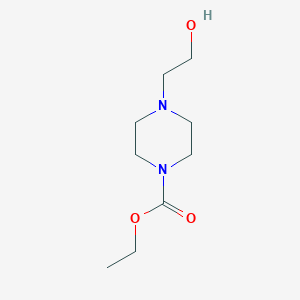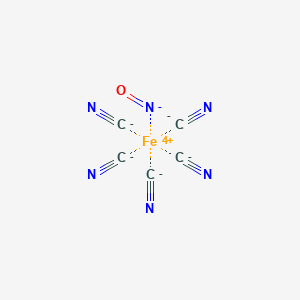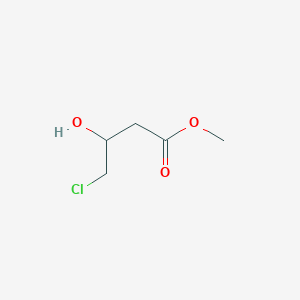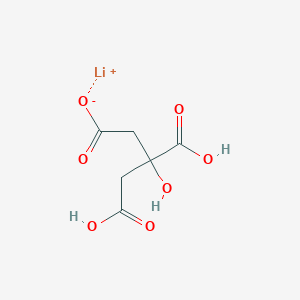
Lithium;3-carboxy-3,5-dihydroxy-5-oxopentanoate
概要
説明
クエン酸リチウムは、化学式 Li₃C₆H₅O₇ を持つクエン酸のリチウム塩です。 躁状態や双極性障害などの精神疾患の治療における気分安定剤として一般的に使用されています . この化合物は、その気分安定作用のために、7Up などの飲料の初期処方に使用されていたことから、歴史的な意義を持っています .
2. 製法
合成経路と反応条件: クエン酸リチウムは、炭酸リチウムとクエン酸を反応させることで合成できます。この反応は通常、炭酸リチウムを水に溶解し、その溶液にクエン酸を加えることから始まります。 次に、混合物を加熱して反応を促進し、クエン酸リチウムと二酸化炭素ガスが副生成物として生成されます .
工業的生産方法: 工業的な設定では、クエン酸リチウムは同様の方法で、しかしより大規模に製造されます。このプロセスでは、高純度と収率を確保するために、温度や pH などの反応条件を厳密に管理します。 生成物はその後、結晶化、ろ過、乾燥されて最終的な化合物となります .
3. 化学反応の分析
反応の種類: クエン酸リチウムは、以下を含むさまざまな化学反応を起こします。
酸化: クエン酸リチウムは特定の条件下で酸化される可能性がありますが、この化合物の一般的な反応ではありません。
還元: クエン酸リチウムを含む還元反応はまれです。
置換: クエン酸リチウムは、リチウムイオンが他のカチオンに置き換わる置換反応に関与することができます。
一般的な試薬と条件:
酸化剤: クエン酸リチウムを酸化するのに強力な酸化剤を使用できます。
還元剤: クエン酸リチウムには、還元剤は一般的に使用されません。
置換試薬: さまざまなカチオンを、置換反応でリチウムイオンを置き換えるために使用できます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、使用されるカチオンに応じて、さまざまなクエン酸塩を生み出す可能性があります .
4. 科学研究への応用
クエン酸リチウムは、科学研究において幅広い用途を持っています。
化学: これは、リチウム化合物を含むさまざまな化学反応や研究における試薬として使用されます。
生物学: クエン酸リチウムは、生物系への影響、特に神経伝達物質の調節における役割について研究されています。
準備方法
Synthetic Routes and Reaction Conditions: Lithium citrate can be synthesized by reacting lithium carbonate with citric acid. The reaction typically involves dissolving lithium carbonate in water and then adding citric acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of lithium citrate and carbon dioxide gas as a byproduct .
Industrial Production Methods: In industrial settings, lithium citrate is produced by a similar method but on a larger scale. The process involves precise control of reaction conditions, including temperature and pH, to ensure high purity and yield. The product is then crystallized, filtered, and dried to obtain the final compound .
化学反応の分析
Types of Reactions: Lithium citrate undergoes various chemical reactions, including:
Oxidation: Lithium citrate can be oxidized under specific conditions, although this is not a common reaction for this compound.
Reduction: Reduction reactions involving lithium citrate are rare.
Substitution: Lithium citrate can participate in substitution reactions where the lithium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents can be used to oxidize lithium citrate.
Reducing Agents: Reducing agents are not commonly used with lithium citrate.
Substitution Reagents: Various cations can be used to replace lithium ions in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield different citrate salts depending on the cation used .
科学的研究の応用
Lithium citrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving lithium compounds.
Biology: Lithium citrate is studied for its effects on biological systems, particularly its role in neurotransmitter regulation.
作用機序
気分安定剤としてのクエン酸リチウムの正確な作用機序は、完全に解明されていません。これは、いくつかの分子標的と経路に関与すると考えられています。
グルタミン酸の調節: クエン酸リチウムは、脳内の興奮性神経伝達物質であるグルタミン酸のレベルを調節するのに役立ちます。
酵素阻害: クエン酸リチウムは、神経伝達物質シグナル伝達や気分調節に役割を果たす、グリコーゲンシンターゼキナーゼ 3 やイノシトールモノホスファターゼなどの酵素を阻害します.
神経保護効果: クエン酸リチウムは、さまざまなシグナル伝達経路を調節し、酸化ストレスを軽減することで、神経保護効果を示すことが示されています.
類似の化合物:
炭酸リチウム: 気分安定剤として使用される別のリチウム塩。類似の用途がありますが、薬物動態と副作用が異なります。
リチウムオロテート: クエン酸リチウムや炭酸リチウムと比較して、バイオアベイラビリティが高く、副作用が少ないことが示唆されている化合物.
独自性: クエン酸リチウムは、特定の製剤における特定の使用と、飲料業界における歴史的な意義においてユニークです。 その溶解性とバイオアベイラビリティは、他のリチウム塩とは異なり、特定の医療治療における好ましい選択肢となっています .
類似化合物との比較
Lithium Carbonate: Another lithium salt used as a mood stabilizer. It has similar applications but different pharmacokinetics and side effects.
Lithium Orotate: A compound that has been suggested to have better bioavailability and fewer side effects compared to lithium citrate and lithium carbonate.
Uniqueness: Lithium citrate is unique in its specific use in certain formulations and its historical significance in the beverage industry. Its solubility and bioavailability also differ from other lithium salts, making it a preferred choice in certain medical treatments .
特性
IUPAC Name |
trilithium;2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.3Li/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSIUCDMWSDDCE-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Li3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
||
| Record name | Lithium citrate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Citric acid, lithium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70883185 | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lithium salt (1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrahydrate: White deliquescent solid; [Merck Index] | |
| Record name | Lithium citrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14721 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
The precise mechanism of action of Li+ as a mood-stabilizing agent is currently unknown. It is possible that Li+ produces its effects by interacting with the transport of monovalent or divalent cations in neurons. An increasing number of scientists have come to the conclusion that the excitatory neurotransmitter glutamate is the key factor in understanding how lithium works. Lithium has been shown to change the inward and outward currents of glutamate receptors (especially GluR3), without a shift in reversal potential. Lithium has been found to exert a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level, neither too much nor too little. It is postulated that too much glutamate in the space between neurons causes mania, and too little, depression. Another mechanism by which lithium might help to regulate mood include the non-competitive inhibition of an enzyme called inositol monophosphatase. Alternately lithium's action may be enhanced through the deactivation of the GSK-3B enzyme. The regulation of GSK-3B by lithium may affect the circadian clock. GSK-3 is known for phosphorylating and thus inactivating glycogen synthase. GSK-3B has also been implicated in the control of cellular response to damaged DNA. GSK-3 normally phosphorylates beta catenin, which leads to beta catenin degratation. When GSK-3 is inhibited, beta catenin increases and transgenic mice with overexpression of beta catenin express similar behaviour to mice treated with lithium. These results suggest that increase of beta catenin may be a possible pathway for the therapeutic action of lithium. | |
| Record name | Lithium citrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14507 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
919-16-4, 10377-38-5 | |
| Record name | Lithium citrate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Citric acid, lithium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium citrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14507 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lithium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lithium salt (1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trilithium citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHIUM CITRATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3655633623 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


